molecular formula C7H8OS2 B13876710 3-Thiophen-2-ylsulfanylpropanal

3-Thiophen-2-ylsulfanylpropanal

Cat. No.: B13876710
M. Wt: 172.3 g/mol
InChI Key: IDXMXNMCVNFAOD-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylsulfanylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-ylsulfanylpropanal typically involves the introduction of a thiophene ring into a propanal structure. One common method is the condensation reaction between thiophene-2-thiol and propanal under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-ylsulfanylpropanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thiophen-2-ylsulfanylpropanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylsulfanylpropanal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophen-2-ylsulfanylpropanal is unique due to the presence of both a thiophene ring and a sulfanyl group attached to a propanal structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

3-thiophen-2-ylsulfanylpropanal

InChI

InChI=1S/C7H8OS2/c8-4-2-6-10-7-3-1-5-9-7/h1,3-5H,2,6H2

InChI Key

IDXMXNMCVNFAOD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SCCC=O

Origin of Product

United States

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